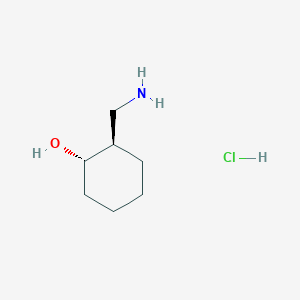![molecular formula C13H16FN3O3S B2987243 2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411256-71-6](/img/structure/B2987243.png)
2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride is a synthetic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride typically involves multi-step organic synthesis. The process may begin with the functionalization of a pyridine ring, followed by the introduction of the cyano group and methoxy substituent. The cyclopropylmethyl group is then added via alkylation reactions. The final step usually involves the introduction of the ethanesulfonyl fluoride group through sulfonation and subsequent fluorination reactions. The precise reaction conditions, such as temperature, solvents, and catalysts, depend on the specifics of each step and the desired yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic route for scalability and cost-efficiency. This can involve continuous flow synthesis techniques, which provide better control over reaction parameters, higher yields, and reduced waste compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride can participate in several types of chemical reactions, including:
Oxidation: : This compound may undergo oxidation reactions under specific conditions, leading to the formation of new functional groups or breakdown products.
Reduction: : Reduction reactions can alter the cyano group to yield primary amines or other derivatives.
Substitution: : The ethanesulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: : Various oxidized derivatives depending on the conditions and reagents used.
Reduction: : Amine derivatives.
Substitution: : Compounds with new functional groups in place of fluoride.
Scientific Research Applications
2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride has been utilized in a variety of scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: : This compound is used in studies involving enzyme inhibition and protein modification.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride exerts its effects typically involves interaction with molecular targets such as enzymes. The ethanesulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This can disrupt specific biological pathways, which is useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Cyano-6-methoxypyridin-3-yl)-(methyl)amino]ethanesulfonyl fluoride
2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]propane-1-sulfonyl fluoride
2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]butanesulfonyl fluoride
Uniqueness
2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylmethyl group enhances its lipophilicity and potentially improves its ability to interact with biological membranes or proteins.
By comparing the chemical structure and reactivity of these compounds, researchers can understand the specific properties that make this compound a valuable tool in various scientific applications.
Properties
IUPAC Name |
2-[(5-cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S/c1-20-13-11(7-15)6-12(8-16-13)17(9-10-2-3-10)4-5-21(14,18)19/h6,8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYCMONNEQDPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N(CCS(=O)(=O)F)CC2CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2987163.png)



![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)




![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)
![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)
